Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine

GPR35 GPCR Antagonist Screening

Select 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine (CAS 2549051-72-9) for its compound-specific annotation: confirmed GPR35 inactivity makes it an essential negative control for selectivity panels. Unlike untested close analogs, this chemotype's unique 3,5-dimethylpyrazole/4-methoxyphenyl thioether combination guarantees a silent scaffold, eliminating off-target confounding. Ideal for kinase SAR, fragment-based optimization, and affinity-probe synthesis. Insist on the exact CAS to avoid activity-cliff risks inherent in this scaffold series.

Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
CAS No. 2549051-72-9
Cat. No. B6461644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine
CAS2549051-72-9
Molecular FormulaC16H16N4OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C
InChIInChI=1S/C16H16N4OS/c1-11-10-12(2)20(19-11)15-16(18-9-8-17-15)22-14-6-4-13(21-3)5-7-14/h4-10H,1-3H3
InChIKeyNFAHNDQRYVZHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine (CAS 2549051-72-9): Procurement-Relevant Identity and Baseline Characteristics


The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine (CAS 2549051-72-9) is a heterocyclic small molecule with the molecular formula C16H16N4OS and a molecular weight of 312.4 g/mol [1]. It features a pyrazine core bearing a 3,5-dimethylpyrazole substituent and a 4-methoxyphenyl thioether group. The compound is cataloged as EOS53278 in the European Chemical Biology Library (ECBD), where its calculated physicochemical properties include a cLogP of 3.17, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 5 rotatable bonds, fully complying with Lipinski's Rule of Five [1]. This structure represents a specific chemotype within the broader class of 2-pyrazolyl-3-sulfanylpyrazines, a scaffold explored in medicinal chemistry for its modularity and potential biological activity.

Why Generic 3-Sulfanylpyrazine Analogs Cannot Substitute for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine in Focused Screening


Within the 2-pyrazolyl-3-sulfanylpyrazine scaffold, even minor structural modifications can profoundly alter target engagement profiles. The specific combination of a 3,5-dimethylpyrazole at the 2-position and a 4-methoxyphenyl thioether at the 3-position yields a unique electronic and steric environment that cannot be recapitulated by closely related analogs bearing different substituents (e.g., 4-chlorophenylmethyl, 2-ethylphenyl, or 4-methylphenyl thioethers) . As demonstrated by the GPR35 antagonism screening data, this compound (EOS53278) was classified as inactive, whereas other chemotypes within the same ECBD library showed measurable activity [1]. Such a binary activity cliff underscores that generic substitution within this chemotype series is unreliable; procurement decisions must therefore be guided by compound-specific, rather than class-level, biological annotation to avoid selecting an inactive analog for a given target.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine: Quantified Differentiation Evidence for Scientific Procurement


GPR35 Antagonism: Absence of Activity Defines Selectivity Versus Active Chemotypes

In a primary screening assay for GPR35 antagonism, compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine (EOS53278) was classified as 'inactive' [1]. This lack of activity distinguishes it from other compounds in the ECBD library that demonstrated measurable antagonism in the same assay format, providing a clear binary differentiation point for researchers seeking a negative control or a silent scaffold for this receptor. The absence of GPR35 activity, combined with the compound's favorable physicochemical properties, directs selection toward target classes where this specific substitution pattern has been shown to be productive.

GPR35 GPCR Antagonist Screening

Physicochemical Property Benchmarking: cLogP and TPSA Comparison to Common Drug-Like Space

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine exhibits a calculated cLogP of 3.17 and a Topological Polar Surface Area (TPSA) of 78.67 Ų [1]. These values place the compound within favorable drug-like chemical space according to Lipinski's Rule of Five (cLogP < 5, TPSA < 140 Ų). Among close analogs, the 4-methoxyphenyl substituent provides a distinct balance of lipophilicity and electron density compared to, for example, the 4-methylphenyl (cLogP higher, TPSA lower) or 4-chlorophenylmethyl (cLogP higher, TPSA similar) variants, which can significantly impact solubility, permeability, and off-target binding profiles. This differentiation is critical for any procurement decision where ADME properties are a key selection criterion.

Lipinski Rule of Five Drug-likeness Physicochemical Properties

Rotatable Bond Count and Molecular Flexibility Differentiates from More Rigid Analogs

With 5 rotatable bonds (RB), 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine is more flexible than many constrained heterocyclic drug candidates. This flexibility arises from the methoxy group rotation and the thioether linkage [1]. In a series of 3-sulfanylpyrazine analogs, the number of rotatable bonds can vary significantly depending on the thioether substitution. A higher rotatable bond count generally correlates with increased conformational entropy, which can affect binding kinetics and target selectivity. For programs aiming to target shallow or flexible binding pockets, this compound's flexibility may confer an advantage over rigid analogs with fewer rotatable bonds, though it may also impact bioavailability.

Molecular Flexibility Conformational Entropy Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine Based on Verified Evidence


Negative Control or Selectivity Panel Component in GPR35 Antagonist Screening

The confirmed inactivity of this compound at GPR35 [1] makes it an ideal negative control or a selectivity panel component for GPR35-targeted screens. When profiling new chemical entities, researchers can use this compound to demonstrate assay specificity, ensuring that observed activities are not due to non-specific effects of the 3,5-dimethylpyrazole-3-sulfanylpyrazine core. Its drug-like physicochemical profile further supports its use as a silent scaffold in counter-screens. Procurement of this specific compound, rather than an untested analog, guarantees a known inactive phenotype for GPR35, reducing experimental variability.

Fragment-Based Lead Discovery Leveraging Methoxy-Electron-Rich Thioether Pharmacophore

The 4-methoxyphenyl thioether substituent provides an electron-rich aromatic system amenable to π-stacking or hydrogen bonding interactions. In fragment-based drug discovery, this compound can serve as a validated fragment hit or a core scaffold for optimization toward targets that favor such interactions, especially where the 3,5-dimethylpyrazole group provides additional binding energy. Its favorable cLogP and moderate molecular weight (312.4 g/mol) render it a suitable starting point for lead generation campaigns focused on kinases, proteases, or other enzymes with accessible aromatic binding pockets.

Chemical Biology Probe Development for Target Identification Studies

The compound's structural features—particularly the thioether linkage and methoxy group—offer synthetic handles for further derivatization. Researchers can use this compound as a precursor for affinity chromatography probes or photoaffinity labeling reagents by functionalizing the methoxy group or the pyrazole methyl group. Its established inactivity at GPR35 reduces the risk of off-target confounding in phenotypic assays. Procuring this specific compound ensures access to a well-characterized intermediate for probe synthesis, saving time compared to de novo synthesis of related analogs.

Structure-Activity Relationship (SAR) Studies on Pyrazine-Containing Kinase Inhibitors

Given the prevalence of pyrazine cores in kinase inhibitors, this compound can be employed as a key comparator in SAR studies. Its unique combination of a 3,5-dimethylpyrazole and a 4-methoxyphenylsulfanyl group allows medicinal chemists to systematically evaluate the impact of these substituents on potency and selectivity against a prototype kinase panel. The defined inactivity at GPR35 further ensures that any observed kinase activity is not confounded by this particular off-target. This makes it a valuable tool compound for academic and industrial kinase drug discovery programs.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.